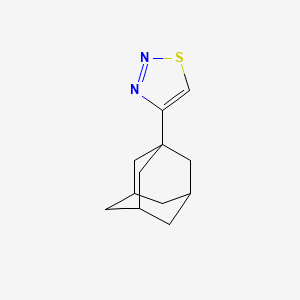

4-(1-Adamantyl)-1,2,3-thiadiazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, are fundamental to modern chemistry. nih.gov Their prevalence in nature is exemplified by their presence in nucleic acids, vitamins, and a vast array of alkaloids. In medicinal chemistry, heterocyclic scaffolds are integral to the structure of a majority of pharmaceuticals, owing to their ability to engage in a wide range of biological interactions. nih.gov The diverse electronic and steric properties of heterocycles allow for the fine-tuning of a molecule's pharmacological profile.

The Adamantane (B196018) Moiety: Structural Characteristics and Research Utility

Adamantane is a unique, tricyclic hydrocarbon with a diamondoid structure, first isolated from petroleum in 1933. wikipedia.org Its rigid, cage-like geometry and high lipophilicity make it a valuable building block in drug design and materials science. nih.govpensoft.net The incorporation of an adamantane moiety into a drug candidate can enhance its metabolic stability and improve its pharmacokinetic properties by increasing its ability to cross cell membranes. nih.gov This has led to the development of several adamantane-containing drugs, including amantadine (B194251), which has shown antiviral activity. nih.gov

1,2,3-Thiadiazole (B1210528) Ring System: Structural Features and Research Relevance

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole isomer is a structurally active pharmacophore that has garnered significant interest due to its wide array of biological activities. researchgate.net This heterocyclic system is a key component in molecules exhibiting antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com The unique arrangement of heteroatoms in the 1,2,3-thiadiazole ring contributes to its distinct chemical reactivity and biological profile.

Scope and Objectives of Academic Research on 4-(1-Adamantyl)-1,2,3-thiadiazole

Academic research on this compound and its derivatives is primarily focused on synthetic methodology and the exploration of its chemical reactivity as a precursor for more complex molecules. A key objective is to leverage the unique properties of both the adamantane and 1,2,3-thiadiazole moieties to generate novel chemical entities. While direct biological or material science applications of this compound itself are not yet extensively documented, its role as a versatile building block suggests a promising future for the development of new functional molecules.

Detailed Research Findings

The primary research available for this compound centers on its synthesis and its utility as a chemical intermediate.

A notable synthetic application involves the use of this compound as a starting material for the preparation of 4-(1-adamantyl)-2-aryl-1,3-thiazoles. In a key reaction, treatment of this compound with potassium tert-butoxide leads to the formation of potassium 2-(1-adamantyl)ethynethiolate. mdpi.com This intermediate can then be reacted with various aromatic carboxylic acid chlorides.

| Starting Material | Reagent | Intermediate |

| This compound | Potassium tert-butoxide | Potassium 2-(1-adamantyl)ethynethiolate |

The resulting unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates undergo acid hydrolysis to yield S-[2-(1-adamantyl)-2-oxoethyl] arenecarbothioates. These, in turn, react with ammonium (B1175870) acetate (B1210297) in acetic acid to produce the final 4-(1-adamantyl)-2-aryl-1,3-thiazoles. mdpi.com

| Intermediate | Reaction Condition | Product |

| S-[2-(1-Adamantyl)ethynyl] arenecarbothioates | Acid Hydrolysis | S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates |

| S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates | Ammonium acetate in acetic acid | 4-(1-Adamantyl)-2-aryl-1,3-thiazoles |

This synthetic pathway highlights the chemical versatility of the 1,2,3-thiadiazole ring in this adamantane conjugate, allowing for its transformation into other valuable heterocyclic systems.

Propriétés

IUPAC Name |

4-(1-adamantyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPMUERIBFGRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1 Adamantyl 1,2,3 Thiadiazole and Its Analogues

Direct Synthetic Routes to 4-(1-Adamantyl)-1,2,3-thiadiazole

The construction of the this compound core is primarily achieved through well-established cyclization reactions. These methods typically involve the formation of the thiadiazole ring from a precursor already bearing the adamantyl moiety.

Hurd-Mori Reaction Pathways: Intramolecular Cyclization of Hydrazones

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.org This method involves the reaction of a hydrazone derivative, typically with an N-acyl or N-tosyl group, with thionyl chloride. wikipedia.org The reaction proceeds through an intramolecular cyclization mechanism to yield the desired 1,2,3-thiadiazole (B1210528). For the synthesis of this compound, the corresponding adamantyl-substituted hydrazone is the key starting material.

The general pathway can be outlined as follows:

Formation of the Hydrazone: 1-Adamantyl methyl ketone is reacted with a suitable hydrazine (B178648) derivative (e.g., tosylhydrazide) to form the corresponding tosylhydrazone.

Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfurizing agent, to induce the intramolecular cyclization and formation of the 1,2,3-thiadiazole ring. wikipedia.org

Synthesis from 1-Adamantyl Methyl Ketone Precursors

A direct and widely utilized method for synthesizing this compound starts from 1-acetyladamantane (1-adamantyl methyl ketone). researchgate.net This approach is a specific application of the Hurd-Mori synthesis. The key steps involve the conversion of the ketone into a suitable hydrazone intermediate, which then undergoes cyclization.

A common procedure involves the following steps:

Semicarbazone Formation: 1-Adamantyl methyl ketone is reacted with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate (B1210297), to yield the corresponding semicarbazone.

Oxidative Cyclization: The semicarbazone is then subjected to oxidative cyclization using thionyl chloride. This step results in the formation of the this compound ring system.

This method is advantageous due to the commercial availability of 1-acetyladamantane and the relatively straightforward reaction conditions.

Modern Techniques in Thiadiazole-Adamantane Chemistry

To overcome the limitations of conventional synthetic methods, such as long reaction times, harsh conditions, and the use of hazardous solvents, modern techniques have been increasingly applied to the synthesis of thiadiazole derivatives, including those bearing an adamantane (B196018) substituent.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the final products. In the context of this compound synthesis, microwave assistance can be applied to the cyclization step of the Hurd-Mori reaction. nih.gov The focused heating provided by microwaves can lead to a more efficient and rapid conversion of the adamantyl-substituted hydrazone to the desired thiadiazole. For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety has been successfully achieved using microwave irradiation, demonstrating the utility of this technique in synthesizing related heterocyclic systems. nih.govnih.gov

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

| Cyclization | Several hours | 15 minutes |

Table 1: Comparison of reaction times for a representative cyclization reaction to form a thiadiazole-containing compound. Data derived from a study on related 1,2,4-triazole-1,2,3-thiadiazole derivatives. nih.gov

Ultrasound-Assisted Synthetic Protocols

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netresearchgate.netnih.govnih.gov The synthesis of various 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole derivatives has been successfully demonstrated using ultrasound assistance. researchgate.netnih.govnih.gov For the synthesis of adamantane-thiadiazole derivatives, this technique can be applied to the key bond-forming reactions, leading to shorter reaction times and often improved yields compared to silent (non-sonicated) reactions. The benefits include greater product purity and simpler workup procedures. researchgate.net

| Method | Reaction Time | Yield |

| Conventional | 8-12 hours | 70-80% |

| Ultrasound-Assisted | 55-65 minutes | 91-97% |

Table 2: Representative comparison of conventional versus ultrasound-assisted synthesis for the formation of thiazolidin-4-one derivatives incorporating a 1,3,4-thiadiazole moiety. researchgate.net

Solvent-Free Processes

Solvent-free, or solid-state, reactions are highly desirable from an environmental and economic perspective, as they eliminate the need for potentially toxic and expensive organic solvents. Grinding techniques, where reactants are mixed and ground together, can facilitate reactions in the absence of a solvent. nih.gov This approach has been successfully employed for the synthesis of 1,3,4-thiadiazole derivatives. nih.gov While specific examples for this compound are not extensively documented, the principles of solvent-free synthesis are applicable. The reaction of a suitable adamantyl-containing precursor with a sulfur source and a cyclizing agent under solvent-free conditions, potentially with grinding or minimal heating, could provide a more sustainable route to the target compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. While direct MCR synthesis of this compound is not prominently documented, the Ugi reaction serves as a powerful model for creating diverse thiadiazole derivatives. researchgate.net For instance, the Ugi MCR can be employed to synthesize various 4-methyl-1,2,3-thiadiazole (B96444) derivatives, demonstrating the potential of this strategy for rapidly generating libraries of substituted thiadiazoles by varying the amine, aldehyde, carboxylic acid, and isocyanide components. researchgate.net Another relevant approach involves a one-pot, three-component reaction to produce 1,3,4-thiadiazole-thiazolidine-4-one hybrids from 5-substituted phenyl-1,3,4-thiadiazol-2-amines, benzaldehydes, and mercaptoacetic acid. researchgate.net These methodologies highlight the power of MCRs in constructing complex heterocyclic systems, a strategy that could be adapted for adamantyl-containing analogues.

Catalytic Methodologies: Heterogeneous, Alkali-Promoted, and Transition-Metal-Free Systems

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability.

Heterogeneous Catalysis : Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation and recyclability. In the synthesis of related nitrogen heterocycles like triazoles, innovative heterogeneous systems such as iron oxide magnetic nanoparticles functionalized with a copper (I) complex have been developed. isres.org These nanocatalysts are highly efficient in aqueous media and can be easily recovered using an external magnet, showcasing a green and effective approach that could be conceptually applied to thiadiazole synthesis. isres.org

Alkali-Promoted Systems : Strong bases play a crucial role in the chemistry of 1,2,3-thiadiazoles. The treatment of this compound with a strong alkali, such as potassium tert-butoxide, induces ring cleavage with the evolution of nitrogen gas. mdpi.compleiades.online This reaction generates the highly reactive potassium 2-(1-adamantyl)ethynethiolate, which serves as a versatile intermediate for the synthesis of other adamantyl-containing heterocycles. mdpi.compleiades.online

Transition-Metal-Free Systems : To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. A notable example is the TBAI (tetrabutylammonium iodide)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which provides a practical, metal-free improvement on the classic Hurd-Mori synthesis of 1,2,3-thiadiazoles. Another transition-metal-free approach involves the condensation of thiosemicarbazide (B42300) with carboxylic acids, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-1,3,4-thiadiazoles.

Click Chemistry Approaches in Thiadiazole Functionalization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for molecular assembly due to its high efficiency, selectivity, and biocompatibility. The key intermediate, potassium 2-(1-adamantyl)ethynethiolate, derived from this compound, contains an alkyne functionality, making it a prime candidate for click reactions. This allows the adamantyl-thiadiazole scaffold to be linked to a wide variety of molecules bearing an azide (B81097) group. For example, 4-(1-adamantyl)benzyl azide has been successfully reacted with various terminal alkynes via a copper-catalyzed 1,3-dipolar cycloaddition to regioselectively produce 1,4-disubstituted 1,2,3-triazoles in good yields. This demonstrates how the adamantyl group can be readily incorporated into more complex architectures using click chemistry principles.

Visible Light Catalysis in 1,2,3-Thiadiazole Synthesis

Photoredox catalysis using visible light has emerged as a green and mild method for promoting organic reactions. The synthesis of 1,2,3-thiadiazoles can be achieved using visible light in conjunction with a photocatalyst. This approach offers a sustainable and environmentally friendly pathway that operates under mild conditions with broad functional-group compatibility. Furthermore, visible light has been utilized to trigger catalyst-free reactions for the synthesis of related sulfur-containing heterocycles like thiazoles in green solvents, highlighting the growing importance of photochemical methods in modern organic synthesis.

Synthesis of Related Adamantyl-Thiadiazole Derivatives

The reactive nature of the 1,2,3-thiadiazole ring and its intermediates allows for its conversion into other valuable heterocyclic structures.

Preparation of 4-(1-Adamantyl)-2-aryl-1,3-thiazoles

A novel synthetic route transforms this compound into 4-(1-adamantyl)-2-aryl-1,3-thiazoles. mdpi.com The process is a multi-step sequence initiated by the alkali-promoted ring opening of the starting thiadiazole. mdpi.com

Synthetic Scheme:

Intermediate Formation : Treatment of this compound with potassium tert-butoxide generates potassium 2-(1-adamantyl)ethynethiolate. mdpi.com

Acylation : The thiolate intermediate reacts with various aromatic carboxylic acid chlorides to yield unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates. mdpi.com

Hydrolysis : Subsequent acid hydrolysis of these unstable intermediates affords S-[2-(1-adamantyl)-2-oxoethyl] arenecarbothioates. mdpi.com

Cyclization : Finally, these stable keto-thioesters undergo cyclization with ammonium (B1175870) acetate in acetic acid to furnish the target 4-(1-adamantyl)-2-aryl-1,3-thiazoles in high yield. mdpi.com

This methodology provides a clear pathway from an adamantyl-1,2,3-thiadiazole to adamantyl-1,3-thiazoles. mdpi.com

Synthesis of 4-(1-Adamantyl)-1,3-dithiol-2-thione

The versatile potassium 2-(1-adamantyl)ethynethiolate intermediate is also the precursor for synthesizing 4-(1-adamantyl)-1,3-dithiol-2-thione. pleiades.online The synthesis involves a [3+2] cycloaddition reaction.

Synthetic Scheme:

Intermediate Generation : As in the previous synthesis, this compound is treated with a strong base like potassium tert-butylate to generate potassium 2-(1-adamantyl)ethynethiolate. pleiades.online

Cycloaddition : This thiolate intermediate is then reacted with carbon disulfide (CS₂). The ethynethiolate acts as a 1,3-dipolarophile, reacting with the C=S bond of carbon disulfide to construct the 1,3-dithiol-2-thione ring system.

This reaction efficiently converts the adamantyl-alkyne intermediate into a sulfur-rich heterocyclic derivative.

Approaches to Adamantane-Containing 1,3,4-Thiadiazole Systems

The synthesis of 1,3,4-thiadiazole derivatives incorporating the bulky and lipophilic adamantane moiety has been an area of significant interest in medicinal chemistry. The adamantane group can enhance the pharmacological properties of heterocyclic compounds. Various synthetic strategies have been developed to construct these hybrid molecules, primarily involving the cyclization of adamantane-functionalized precursors.

One of the most common and versatile methods for synthesizing 5-(1-adamantyl)-1,3,4-thiadiazole derivatives begins with adamantane-1-carbohydrazide (B96139). This key intermediate can be reacted with various reagents to form the thiadiazole ring. For instance, treatment of adamantane-1-carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, yields 5-(1-adamantyl)-1,3,4-thiadiazole-2-thiol. This thiol derivative serves as a versatile precursor for further functionalization.

Another prevalent approach involves the reaction of adamantane-1-carbohydrazide with isothiocyanates. This reaction typically proceeds by heating in a suitable solvent, such as ethanol, to afford 1-(adamantane-1-carbonyl)thiosemicarbazides. nih.gov Subsequent dehydrative cyclization of these thiosemicarbazide intermediates, often using strong acids like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of 2-amino-5-(1-adamantyl)-1,3,4-thiadiazole derivatives. nih.govchemmethod.com

Furthermore, 2,5-disubstituted 1,3,4-thiadiazoles bearing an adamantyl group can be prepared. For example, new series of 1,3,4-thiadiazolo-adamantane derivatives have been synthesized using a molecular hybridization approach. nih.gov These compounds can then be used as starting materials to create a variety of 5-adamantyl thiadiazole derivatives. nih.gov

The following tables summarize some of the reported synthetic methodologies for obtaining adamantane-containing 1,3,4-thiadiazole systems, highlighting the diversity of reactants and conditions employed.

Table 1: Synthesis of 5-(1-Adamantyl)-1,3,4-thiadiazole-2-thiol and its Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Adamantane-1-carbohydrazide | 1. CS₂/KOH 2. H₂O/HCl | Ethanol | Reflux | 5-(1-Adamantyl)-1,3,4-thiadiazole-2-thiol | - | nih.gov |

| 5-(1-Adamantyl)-1,3,4-thiadiazole-2-thiol | Benzyl (B1604629) chloride or substituted benzyl chloride | - | - | 5-(1-Adamantyl)-3-(benzyl or 4-substituted benzyl)-1,3,4-thiadiazoline-2-thione | - | nih.gov |

| 5-(1-Adamantyl)-1,3,4-thiadiazole-2-thiol | Formaldehyde, 4-substituted-1-piperazine | - | - | 5-(1-Adamantyl)-3-(4-substituted-1-piperazinylmethyl)-1,3,4-thiadiazoline-2-thiones | - | nih.gov |

| 5-(1-Adamantyl)-1,3,4-thiadiazole-2-thiol | Ethyl chloroacetate | - | - | 2-[5-(1-Adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid | - | nih.gov |

Table 2: Synthesis of 2-Amino-5-(1-adamantyl)-1,3,4-thiadiazole Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Adamantane-1-carbohydrazide | t-Butyl isothiocyanate | Ethanol | Heating | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | - | nih.gov |

| Adamantane-1-carbohydrazide | Cyclohexyl isothiocyanate | Ethanol | Heating | 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | - | nih.gov |

| 1-R-4-(3-methoxyphenyl)thiosemicarbazides | Concentrated H₂SO₄ | - | - | 2-(3-Methoxyphenylamino)-5-R-1,3,4-thiadiazoles | 32-53 | nih.gov |

| Thiosemicarbazide | Adamantane-1-carboxylic acid | Polyphosphate ester (PPE) | - | 2-Amino-5-(1-adamantyl)-1,3,4-thiadiazole | - | encyclopedia.pub |

Table 3: Synthesis of Other Adamantane-Containing 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| 1,3,4-Thiadiazolo-adamantane derivatives | Chloroacetyl chloride or 2-bromopropionyl chloride | - | - | Chloro and cyano acetamide-thiadiazole derivatives | - | nih.gov |

| 4-(1-Adamantyl)-3-thiosemicarbazide | Substituted acetophenones or benzaldehydes | Methanol | Reflux with acetic acid | Thiosemicarbazones containing adamantane skeletons | - | nih.gov |

Chemical Reactivity and Derivatization Strategies of 4 1 Adamantyl 1,2,3 Thiadiazole

Ring System Stability and Aromaticity Considerations

The 1,2,3-thiadiazole (B1210528) ring is a five-membered, unsaturated heterocyclic system containing one sulfur atom and two adjacent nitrogen atoms. chemicalbook.com It is considered a heteroaromatic compound, exhibiting a degree of stability due to π-electron delocalization across the ring. chemicalbook.comisres.org This aromatic character imparts thermal stability to the molecule. chemicalbook.com The inductive effect of the sulfur atom contributes to a weak basic character. isres.org The 1,2,3-thiadiazole ring is generally stable in acidic media but is susceptible to ring-cleavage reactions under basic conditions. e-bookshelf.dechemicalbook.com The presence of the sterically demanding adamantyl group at the C4 position enhances the lipophilicity of the molecule and can influence its reactivity by sterically hindering approaches to the adjacent C5 and N3 positions.

Transformation Pathways of 4-(1-Adamantyl)-1,2,3-thiadiazole

The 1,2,3-thiadiazole ring serves as a precursor to various reactive intermediates, enabling its transformation into a range of other molecular structures.

A key reaction pathway for 4-substituted-1,2,3-thiadiazoles involves base-catalyzed ring cleavage. Treatment of this compound with a strong base, such as potassium tert-butoxide, facilitates the elimination of molecular nitrogen. This process, known as the Hurd-Mori reaction, generates a highly reactive potassium 2-(1-adamantyl)ethynethiolate intermediate. researchgate.net This thiolate is a potent nucleophile and a valuable synthon for constructing more complex sulfur-containing molecules.

The adamantylethynethiolate intermediate, generated in situ, readily reacts with electrophiles. For instance, its reaction with various aromatic carboxylic acid chlorides (aroyl chlorides) yields unstable S-[2-(1-Adamantyl)ethynyl] arenecarbothioates. researchgate.net These thioesters are susceptible to further transformation.

Subsequent acid-catalyzed hydrolysis of these unstable thioesters leads to the formation of S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates. researchgate.net This hydrolysis proceeds with the addition of a water molecule across the carbon-carbon triple bond, followed by tautomerization to the more stable keto form.

Table 1: Synthesis of S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates

| Entry | Aromatic Carboxylic Acid Chloride (R-COCl) | Hydrolysis Product | Yield |

|---|---|---|---|

| 1 | 4-Chlorobenzoyl chloride | S-[2-(1-Adamantyl)-2-oxoethyl] 4-chlorobenzenecarbothioate | 28% researchgate.net |

| 2 | 1-Benzofuran-2-carbonyl chloride | S-[2-(1-Adamantyl)-2-oxoethyl] 1-benzofuran-2-carbothioate | Not specified researchgate.net |

Data sourced from Shchipalkin et al., 2011. researchgate.net

While the 1,2,3-thiadiazole ring itself is susceptible to nucleophilic attack, particularly at the C5 position chemicalbook.com, derivatization of the scaffold can introduce other sites for nucleophilic replacement. For example, a derivative, 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiazole, which can be synthesized from the parent 1,2,3-thiadiazole, undergoes nucleophilic aromatic substitution. researchgate.net The chlorine atom on the attached phenyl ring, activated by the adjacent nitro group, can be displaced by cyclic secondary amines such as piperidine, morpholine, and others. researchgate.net This demonstrates how the adamantyl-thiadiazole core can serve as a platform for introducing further molecular diversity on attached substituents.

The transformation of this compound is not limited to fragmentation. The S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates, formed via the pathway described in 3.2.2, are valuable intermediates for synthesizing other heterocyclic systems. researchgate.net For example, treatment of these compounds with ammonium (B1175870) acetate (B1210297) in acetic acid results in a ring-closure reaction to yield 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net This reaction represents a formal rearrangement and reconstruction of the heterocyclic core, transforming a 1,2,3-thiadiazole into a 1,3-thiazole.

Electrophilic and Nucleophilic Substitution Patterns on the 1,2,3-Thiadiazole Ring System

The electronic nature of the 1,2,3-thiadiazole ring dictates its substitution patterns.

Electrophilic Substitution : The carbon atoms of the 1,2,3-thiadiazole ring, C4 and C5, are electron-deficient due to the electronegativity of the adjacent heteroatoms. chemicalbook.com This low electron density makes electrophilic substitution at these carbon positions difficult. chemicalbook.com Electrophilic attack, such as alkylation (e.g., with dimethyl sulfate), occurs preferentially at the nitrogen atoms, leading to quaternization and the formation of a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com

Nucleophilic Substitution : Conversely, the electron-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack. The C5 position is generally the preferred site for nucleophilic substitution due to its lower electron density compared to C4. chemicalbook.com The presence of the bulky adamantyl group at C4 in this compound would likely reinforce this preference for nucleophilic attack at the sterically more accessible C5 position, should a suitable leaving group be present.

Functional Group Interconversions and Side Chain Modifications

The chemical scaffold of this compound presents multiple sites for synthetic modification, allowing for a range of functional group interconversions and side-chain modifications. These transformations are pivotal for the development of novel derivatives with tailored properties. Research has primarily focused on reactions involving the thiadiazole ring and the derivatization of substituents attached to it.

A significant derivatization strategy involves the base-mediated ring-opening of the 1,2,3-thiadiazole, which provides a versatile intermediate for further functionalization. For instance, the treatment of this compound with potassium tert-butoxide leads to the formation of potassium 2-(1-adamantyl)ethynethiolate. researchgate.net This intermediate can then undergo reaction with various electrophiles.

One documented pathway involves the reaction of potassium 2-(1-adamantyl)ethynethiolate with aromatic carboxylic acid chlorides. This reaction yields unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates, which upon acid hydrolysis, afford the more stable S-[2-(1-adamantyl)-2-oxoethyl] arenecarbothioates. These products can subsequently be cyclized with ammonium acetate in acetic acid to produce 4-(1-adamantyl)-2-aryl-1,3-thiazoles, demonstrating a complete transformation of the original thiadiazole ring system. researchgate.net

Further modifications can be performed on the newly introduced aromatic side chain. For example, a derivative, 4-(1-adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole, can undergo nucleophilic aromatic substitution. The chlorine atom on the phenyl ring can be displaced by cyclic secondary amines, such as morpholine, piperidine, or N-methylpiperazine, to yield the corresponding amino-substituted derivatives. researchgate.net This highlights the potential for introducing a variety of functional groups onto the periphery of the core structure.

The following tables summarize the key reactants, reagents, and products in these transformation sequences.

Table 1: Synthesis of 4-(1-Adamantyl)-2-aryl-1,3-thiazole Derivatives

| Starting Material | Reagents | Intermediate(s) | Final Product |

| This compound | 1. Potassium tert-butoxide 2. Aromatic carboxylic acid chloride 3. Acid hydrolysis 4. Ammonium acetate, acetic acid | Potassium 2-(1-adamantyl)ethynethiolate; S-[2-(1-Adamantyl)ethynyl] arenecarbothioates; S-[2-(1-Adamantyl)-2-oxoethyl] arenecarbothioates | 4-(1-Adamantyl)-2-aryl-1,3-thiazoles |

Table 2: Side Chain Modification of a 4-(1-Adamantyl)-2-aryl-1,3-thiazole Derivative

| Starting Material | Reagent | Product |

| 4-(1-Adamantyl)-2-(4-chloro-3-nitrophenyl)-1,3-thiadiazole | Cyclic secondary amine (e.g., morpholine, piperidine) | Product of nucleophilic replacement of the chlorine atom |

These examples of functional group interconversions and side-chain modifications underscore the synthetic utility of this compound as a building block for creating a diverse library of new chemical entities. The ability to transform both the heterocyclic core and its substituents opens avenues for exploring the structure-activity relationships of the resulting compounds in various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of 4-(1-Adamantyl)-1,2,3-thiadiazole is expected to show characteristic signals for the adamantyl cage and a single proton on the thiadiazole ring. The adamantyl group typically displays three distinct sets of proton signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups in its rigid cage-like structure. These signals often appear as broad multiplets in the aliphatic region of the spectrum. The proton attached to the thiadiazole ring would likely appear as a singlet in the aromatic or heteroaromatic region.

Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbon atoms of the adamantyl group and the two carbons of the thiadiazole ring. The chemical shifts of the thiadiazole carbons are indicative of their heteroaromatic nature. For related 1,3,4-thiadiazole (B1197879) structures, these carbons typically resonate at approximately 163-164 ppm and 158-160 ppm. jocpr.comnih.gov

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Integration |

| Adamantyl CH | Data not available | Multiplet | 3H |

| Adamantyl CH₂ | Data not available | Multiplet | 12H |

| Thiadiazole CH | Data not available | Singlet | 1H |

| Carbon (¹³C) | Chemical Shift (ppm) |

| Adamantyl C (quaternary) | Data not available |

| Adamantyl CH | Data not available |

| Adamantyl CH₂ | Data not available |

| Thiadiazole C-4 | Data not available |

| Thiadiazole C-5 | Data not available |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the adamantyl C-H bonds and the C=N and C-S bonds within the thiadiazole ring. Aliphatic C-H stretching vibrations from the adamantyl group are typically observed in the 2850-3000 cm⁻¹ region. The C=N stretching vibration of the thiadiazole ring is expected in the range of 1600-1650 cm⁻¹, while C-S stretching vibrations usually appear at lower wavenumbers, often between 600 and 800 cm⁻¹. For some 1,3,4-thiadiazole derivatives, C=N, C-N, and C-S stretching vibrations have been reported in the 1575–1183 cm⁻¹ range. jocpr.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Adamantyl C-H stretch | 2850-3000 |

| Thiadiazole C=N stretch | 1600-1650 |

| Thiadiazole C-S stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 220.33 g/mol . wikipedia.org

Upon electron impact ionization, the molecular ion peak ([M]⁺) would be observed at m/z 220. The fragmentation of 1,2,3-thiadiazoles is known to often proceed via the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion. researchgate.net Another prominent fragmentation pathway would involve the cleavage of the adamantyl group, a stable carbocation, from the thiadiazole ring.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [C₁₂H₁₆N₂S]⁺ | 220 | Molecular Ion |

| [C₁₂H₁₆S]⁺ | 192 | [M - N₂]⁺ |

| [C₁₀H₁₅]⁺ | 135 | Adamantyl cation |

| [C₂HNS]⁺ | 59 | Thiadiazole ring fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiadiazole ring. Heteroaromatic compounds typically exhibit characteristic absorption maxima. For instance, some 1,3,4-thiadiazole derivatives show absorption bands in the range of 241-374 nm. jocpr.com The exact position and intensity of the absorption maxima for this compound would depend on the specific electronic structure of the 1,2,3-thiadiazole (B1210528) isomer and the influence of the adamantyl substituent.

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | Data not available |

| n → π | Data not available |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Applications in Materials Science and Advanced Functional Materials

Role in Semiconductor Materials Development

While specific research on 4-(1-adamantyl)-1,2,3-thiadiazole as a primary component in semiconductor devices is not extensively documented, the strategic incorporation of adamantane (B196018) and thiadiazole derivatives into organic semiconducting materials offers significant insights into its potential. The adamantyl group, known for its bulky and rigid three-dimensional structure, can be employed to enhance the properties of organic semiconductors. rsc.orgusm.edu Its incorporation can lead to improved thermal stability, increased glass transition temperatures, and better solubility for processing. usm.eduwikipedia.org

Research on other adamantane-substituted organic materials has demonstrated a path to creating high-performing, soluble, and versatile semiconductors. rsc.org For instance, adamantane substitutions in diketopyrrolopyrrole (DPP) derivatives have been shown to induce favorable π–π stacking of the conjugated cores, which is a critical factor for efficient charge transport. rsc.org This stacking can amplify charge transfer and lead to significant enhancements in charge carrier mobility. rsc.org Given that the thiadiazole ring itself possesses electronic properties suitable for organic electronics, the functionalization with an adamantyl group could offer a method to fine-tune the molecular packing and electronic coupling in thin films, which are crucial for semiconductor performance. nih.gov The synthesis of adamantane-based tripodal sensitizers for TiO2 thin films further highlights the utility of the adamantane core in electronic materials, suggesting its role as a rigid scaffold. proquest.com

Contributions to Energy Materials

The application of thiadiazole derivatives in energy materials, particularly for energy storage, is an emerging area of research. Substituted thiadiazoles have been identified as promising energy-rich anolytes for nonaqueous redox flow batteries. rsc.orgrsc.orgiu.edu These molecules exhibit excellent solubility and low redox potentials, which are desirable characteristics for achieving high energy density in battery systems. rsc.orgrsc.orgiu.edu

Studies on various thiadiazole derivatives have shown that their electrochemical properties can be systematically tuned by altering the substituent groups. rsc.orgiu.edu This tunability allows for the optimization of redox potentials and the stability of the charged species in the electrolyte. rsc.orgrsc.orgiu.edu The adamantyl group in this compound could contribute to the stability of the radical anion formed during the charging process, a critical factor for the calendar and cycling life of a redox flow battery. rsc.org The bulky nature of the adamantane moiety may also influence the solubility of the molecule in organic electrolytes, a key parameter for battery performance. Furthermore, adamantane-based polymers have been explored for the development of robust membranes with enhanced conductivity for applications in vanadium flow batteries, indicating the broader potential of adamantane-containing materials in energy storage technologies. mdpi.com

Mechanistic Insights into Corrosion Inhibition on Metal Surfaces (e.g., Mild Steel)

Thiadiazole derivatives are well-established as effective corrosion inhibitors for various metals, including mild steel, particularly in acidic environments. ajchem-a.comnih.govresearchgate.netnih.gov The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net

The mechanism of corrosion inhibition by thiadiazole derivatives on mild steel surfaces involves the following key aspects:

Adsorption: The thiadiazole ring, with its nitrogen and sulfur heteroatoms, possesses lone pairs of electrons and π-electrons. These electrons can interact with the vacant d-orbitals of iron atoms on the mild steel surface, leading to adsorption. ajchem-a.comresearchgate.net The presence of the adamantyl group in this compound can influence this adsorption process. Its large size may enhance the surface coverage, while its lipophilic nature could contribute to the formation of a more hydrophobic and, therefore, more protective film.

Protective Film Formation: The adsorbed inhibitor molecules form a barrier that hinders the diffusion of corrosive species, such as chloride ions and hydronium ions, to the metal surface. This barrier effectively slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Type of Inhibition: Potentiodynamic polarization studies on various thiadiazole derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.gov

Adsorption Isotherm: The adsorption of thiadiazole inhibitors on mild steel surfaces typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov

The effectiveness of thiadiazole-based inhibitors is influenced by their concentration and the temperature of the environment. researchgate.netnih.gov

Table 1: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors for Mild Steel

| Thiadiazole Derivative | Corrosive Medium | Key Findings | Inhibition Efficiency | Adsorption Mechanism |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 1 M HCl | Effective mixed-type inhibitor. nih.gov | 94.6% at 0.5 mM nih.gov | Langmuir adsorption isotherm, involving both physisorption and chemisorption. nih.gov |

| Thiadiazole | 1 M HCl | Good corrosion inhibition at various concentrations. researchgate.net | Inhibition efficiency increases with concentration and decreases with temperature. researchgate.net | Langmuir adsorption isotherm. researchgate.net |

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | 1 M HCl & 0.5 M H2SO4 | Mixed-type inhibitor; more efficient in H2SO4. researchgate.net | Increases with inhibitor concentration. researchgate.net | Chemisorption, consistent with Langmuir isotherm. researchgate.net |

Potential in Organic Metals and Related Materials

The concept of "organic metals" refers to organic materials that exhibit electrical conductivity similar to that of metals. The development of such materials often relies on the design of molecules that can form ordered, stacked structures to facilitate efficient charge transport.

While this compound itself is not classified as an organic metal, its structural components suggest a potential role in the design of precursors for such materials. The thiadiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions, which are fundamental for creating conductive pathways in organic materials. rsc.org The adamantyl group, with its rigid and well-defined geometry, can act as a "tecton" or building block in supramolecular chemistry to control the solid-state packing of molecules. researchgate.net

The incorporation of adamantane into polymers has been shown to improve their physical properties, such as thermal stability and stiffness. usm.edu By functionalizing conductive polymer backbones with this compound, it might be possible to create materials with enhanced processability and environmental stability, while the thiadiazole units contribute to the electronic conductivity. The synthesis of various adamantane-containing polymers and their improved properties supports the potential for creating novel functional materials. usm.edu

In Vitro Biological Activity and Mechanistic Insights of Adamantyl Thiadiazole Systems

In Vitro Anti-proliferative and Apoptosis Induction Studies in Cancer Cell Lines

The incorporation of the bulky, lipophilic adamantane (B196018) cage into the thiadiazole scaffold has proven to be a successful strategy in developing potent anti-proliferative agents.

Derivatives of adamantane linked to a 1,3,4-thiadiazole (B1197879) core have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. In one study, a series of 5-adamantyl-1,3,4-thiadiazole derivatives were evaluated for their in vitro anti-proliferative activity against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) cell lines, with doxorubicin (B1662922) as a reference drug nih.gov. Several of these compounds exhibited notable cytotoxicity. For instance, a thiazolo-thiadiazole adamantane derivative showed potent inhibitory activity nih.gov.

Other studies on various 1,3,4-thiadiazole derivatives, while not all containing an adamantyl group, have consistently shown activity against these cell lines. For example, some derivatives displayed moderate to high activity against HepG-2, MCF-7, and A549 cells nih.gov. Specifically, certain 1,3,4-thiadiazoles have shown IC₅₀ values against MCF-7 and A549 cells in the low micromolar range nih.gov. This suggests that the thiadiazole ring system is a promising scaffold for anticancer drug design.

Table 1: Examples of In Vitro Cytotoxicity of Adamantyl-Thiadiazole Derivatives and Related Compounds

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | MCF-7 | 2.32 - 8.35 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | HepG2 | 2.32 - 8.35 | nih.gov |

| Honokiol-1,3,4-thiadiazole derivatives | A549, MCF-7, HepG2 | 1.62 - 10.21 | nih.gov |

| 4-(adamantan-1-yl)thiazolyl pyrazole (B372694) (APP) | BT549 (TNBC) | 4.9 | nih.gov |

Note: This table presents data for structurally related compounds to indicate the general potential of the chemical class.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The process is tightly regulated by a complex network of proteins, including the p53 tumor suppressor, the Bcl-2 family of proteins (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2), and the caspase family of proteases nih.govnih.govresearchgate.net.

Studies on 1,3,4-thiadiazole derivatives have shown their ability to induce apoptosis in cancer cells. For example, certain novel 1,3,4-thiadiazoles were found to induce a significant increase in early apoptosis in MCF-7 breast cancer cells nih.gov. The mechanism often involves the activation of key executioner caspases. Research on specific N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide derivatives demonstrated potent apoptosis induction in A549 lung cancer cells, with apoptosis percentages ranging from 72.48% to 91.95% nih.gov. This was accompanied by a notable activation of caspase-3, a key executioner caspase in the apoptotic cascade nih.gov.

The induction of apoptosis is often linked to the modulation of the p53 pathway and the balance between pro- and anti-apoptotic Bcl-2 family proteins. Activation of p53 can trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and downregulating anti-apoptotic genes like Bcl-2 nih.govmdpi.com. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, as it leads to mitochondrial membrane permeabilization and the release of factors that activate the caspase cascade researchgate.net. While direct studies on 4-(1-Adamantyl)-1,2,3-thiadiazole are lacking, the pro-apoptotic activity of related 1,3,4-thiadiazoles suggests that adamantyl-thiadiazole compounds may function through similar pathways involving caspase activation and modulation of key apoptosis regulators like p53 and the Bcl-2 family nih.govnih.gov.

Molecular docking and simulation studies provide valuable insights into how these compounds might interact with their biological targets at a molecular level. For novel 1,3,4-thiadiazole derivatives that induced apoptosis in the A549 lung cancer cell line, molecular docking studies were performed to understand their interaction with matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer progression and apoptosis evasion nih.gov. The results indicated that the nitrogen atoms of the thiadiazole and amide moieties played a key role in chelating with the Zn2+ ion in the enzyme's active site, suggesting a potential mechanism for their anticancer effect nih.gov.

In another study, newly synthesized 1,3,4-thiadiazoles with significant antiproliferative activity were investigated through molecular docking. One promising compound was shown to bind effectively within the pocket of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the cell cycle, suggesting that its pro-apoptotic effects may be mediated through cell cycle arrest at the G2/M phase nih.gov. These modeling studies, performed on related thiadiazole structures, underscore the potential for adamantyl-thiadiazoles to interact with key proteins that regulate cell death and proliferation.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Its overexpression is common in many cancers, making it a prime target for anticancer therapies nih.govbohrium.com.

A series of novel adamantane-scaffold-containing 1,3,4-thiadiazole derivatives were specifically designed and synthesized to target EGFR nih.gov. Molecular docking studies predicted that these compounds would bind effectively within the active site of EGFR, with binding energies comparable to the known EGFR inhibitor erlotinib (B232) nih.gov. One of the synthesized adamantane derivatives exhibited the strongest inhibitory activity against EGFR in vitro nih.gov.

Further research on adamantanyl-based thiadiazolyl pyrazoles identified a lead compound, APP, which was predicted through computational analysis to target EGFR nih.gov. This was confirmed experimentally, showing that APP suppressed the phosphorylation of multiple key tyrosine residues on EGFR in triple-negative breast cancer cells. This inhibition of EGFR phosphorylation subsequently downregulated downstream signaling pathways involving ERK and STAT3, which are crucial for cell growth and survival nih.gov. These findings strongly suggest that the adamantyl-thiadiazole scaffold is a promising framework for developing potent and specific EGFR inhibitors nih.govnih.govresearchgate.net.

A promising strategy in cancer therapy is to combine targeted agents with traditional cytotoxic drugs to enhance efficacy. Topotecan (B1662842) is a topoisomerase I inhibitor used in the treatment of various cancers nih.gov. Its effectiveness can be enhanced by agents that block cellular repair or survival pathways.

Given that adamantyl-thiadiazole derivatives can inhibit the EGFR signaling pathway, they hold potential for synergistic combinations. The blockade of EGFR signaling with monoclonal antibodies has been shown to markedly enhance apoptotic cell death induced by topotecan in human colon cancer cells nih.gov. A sequential treatment of topotecan followed by an anti-EGFR antibody led to a supra-additive increase in growth inhibition nih.gov. Although direct studies combining this compound with topotecan have not been reported, the demonstrated ability of related adamantyl-thiadiazoles to inhibit EGFR provides a strong rationale for exploring such combinations. By blocking EGFR-mediated survival signals, these compounds could potentially lower the threshold for apoptosis induction by DNA-damaging agents like topotecan.

In Vitro Antimicrobial Activity Profiling

The thiadiazole nucleus is a component of many compounds with a broad spectrum of antimicrobial activities. The adamantane moiety is also known to confer antimicrobial properties. The combination of these two pharmacophores has been explored for the development of new anti-infective agents.

A variety of 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have been synthesized and screened for their in vitro activity against Gram-positive bacteria, Gram-negative bacteria, and the pathogenic fungus Candida albicans nih.govlookchem.com. Some derivatives displayed marked activity, particularly against Gram-positive bacteria nih.gov. For instance, 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives showed notable antibacterial activity against Staphylococcus aureus nih.gov.

Research into derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has also been conducted. While these compounds lack the adamantyl group, they confirm the antimicrobial potential of the 1,2,3-thiadiazole (B1210528) ring system, showing activity mainly against Gram-positive bacteria mdpi.com.

Table 2: Examples of In Vitro Antimicrobial Activity of Adamantyl-Thiadiazole Derivatives

| Compound Type | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | High activity | nih.gov |

| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid | Gram-positive bacteria | Marked activity | nih.gov |

| 2-(1-adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazole | S. aureus (Gram-positive) | Good activity | nih.gov |

| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | Bacillus subtilis (Gram-positive) | Good to moderate activity | lookchem.com |

Note: This table presents data for structurally related compounds to indicate the general potential of the chemical class.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Doxorubicin |

| 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP) |

| N-[5-[(3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide |

| Erlotinib |

| Topotecan |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione |

| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid |

| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole |

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of adamantyl-thiadiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, which are structurally related to the core compound, have shown potent broad-spectrum antibacterial effects. nih.gov Specifically, compounds within this series displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria. nih.gov

In another study, novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antibacterial properties. nih.gov Some of these compounds exhibited marked activity against the tested Gram-positive bacteria, while others were highly active against Gram-negative strains. nih.gov For example, certain derivatives showed notable efficacy against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. nih.gov The antibacterial spectrum was found to be influenced by the nature of the substituents on the thiadiazole or an associated phenyl ring. nih.gov It has been observed that some derivatives show half the potency against Pseudomonas aeruginosa compared to reference drugs, with no significant difference in activity between Gram-positive and Gram-negative bacteria for those specific compounds. mersin.edu.tr

The introduction of different chemical moieties to the core structure significantly impacts the antibacterial profile. For example, a 4-bromophenyl analogue demonstrated excellent broad-spectrum antibacterial activity. nih.gov Similarly, certain 4-phenyl and 4-(4-methoxyphenyl) derivatives also showed potent broad-spectrum activity. nih.gov

Table 1: Antibacterial Activity of Selected Adamantyl-Thiadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (e.g., 5c, 5g, 5l, 5m, 5q) | Gram-positive & Gram-negative | Potent, broad-spectrum | nih.gov |

| 4-bromophenyl analogue (5c) | Gram-positive & Gram-negative | Excellent, broad-spectrum | nih.gov |

| 4-phenyl (5m) and 4-(4-methoxyphenyl) (5q) derivatives | Gram-positive & Gram-negative | Potent, broad-spectrum | nih.gov |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione (3) | Gram-negative bacteria | Highly active | nih.gov |

| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (7) | Gram-positive bacteria | Marked activity | nih.gov |

| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid (9) | Gram-positive bacteria | Marked activity | nih.gov |

| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)thiourea (15b) | Gram-positive bacteria | Marked activity | nih.gov |

| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)thiourea (15c) | Gram-positive bacteria | Marked activity | nih.gov |

Assessment of Antifungal Efficacy

The antifungal potential of adamantyl-thiadiazole systems has been primarily evaluated against pathogenic fungi like Candida albicans and Yarrowia lipolytica. Several derivatives have exhibited promising antifungal activity. For instance, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, such as compounds 5b, 5l, and 5q, displayed potent antifungal activity against Candida albicans. nih.gov

In a separate study, newly synthesized 5-(1-adamantyl)-1,3,4-thiadiazole derivatives were tested against C. albicans. nih.gov While some compounds showed weak to moderate activity, this highlights the potential for antifungal action within this chemical class. nih.gov The antifungal efficacy appears to be highly dependent on the specific substitutions made to the thiadiazole ring system. For example, a 4-(2-naphthyl) analogue displayed excellent antifungal activity against C. albicans in addition to its antibacterial properties. nih.gov Other derivatives, such as a 4-(p-tolyl) and a 4-(4-methoxyphenyl) analogue, showed moderate activity against C. albicans. nih.gov

**Table 2: Antifungal Activity of Selected Adamantyl-Thiadiazole Derivatives against *Candida albicans***

| Compound/Derivative | Antifungal Activity | Reference |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5b, 5l, 5q) | Potent | nih.gov |

| 5-(1-adamantyl)-3-(4-chlorobenzyl)-1,3,4-thiadiazoline-2-thione (4b) | Weakly to moderately active | nih.gov |

| 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid (7) | Weakly to moderately active | nih.gov |

| N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)thiourea (15c) | Weakly to moderately active | nih.gov |

| 4-(2-naphthyl) analogue (5l) | Excellent | nih.gov |

| 4-(p-tolyl) (5j) and 4-(4-methoxyphenyl) (5k) analogues | Moderate | nih.gov |

Determination of Minimum Inhibition Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) values are crucial for quantifying the antimicrobial potency of a compound. For adamantyl-thiadiazole derivatives, MIC studies have been conducted to determine the lowest concentration required to inhibit the visible growth of microorganisms.

One study investigating 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives found that the MIC of three synthetic compounds against reference microbes ranged from 0.625 to 6.25 μg/mL. nih.gov Another study on a thiadiazole derivative, 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol, reported an MIC of 0.8 mg/mL for Escherichia coli, Bacillus cereus, and Staphylococcus epidermidis. researchgate.net

For certain novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, the MIC values against various bacterial strains ranged from 250 to 1000 µg/mL. mdpi.com In the context of antifungal activity, a study on 1,3,4-thiadiazole and 1,2,4-triazole-3(4H)-thione derivatives reported MIC values against Candida albicans in the range of 0.08-0.17 µmol/mL. scielo.brscielo.br

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC Value | Reference |

| Synthetic 1,2,3-thiadiazole/selenadiazole derivatives | Reference microbes | 0.625 - 6.25 μg/mL | nih.gov |

| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | E. coli, B. cereus, S. epidermidis | 0.8 mg/mL | researchgate.net |

| Novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Bacterial strains | 250 - 1000 µg/mL | mdpi.com |

| 1,3,4-thiadiazole and 1,2,4-triazole-3(4H)-thione derivatives | Candida albicans | 0.08 - 0.17 µmol/mL | scielo.brscielo.br |

In Vitro Antiviral Activity Investigations

The adamantane moiety is famously associated with antiviral activity, and its incorporation into the thiadiazole framework has led to investigations against various viruses.

Inhibition of Viral Replication

Adamantane derivatives have a history of use as antiviral agents, particularly against Influenza A virus. nih.govresearchgate.netnih.gov Research has extended to explore the antiviral potential of adamantyl-thiadiazole systems against other viruses as well. Studies have shown that adamantane derivatives, including amantadine (B194251) and rimantadine, can inhibit the growth of SARS-CoV-2 in vitro in cultured human epithelial cells. nih.govresearchgate.net

One study established that amantadine, rimantadine, and tromantadine (B1663197) inhibit the replication of SARS-CoV-2 in vitro. nih.govresearchgate.net While specific data on this compound is limited in this context, the known anti-influenza and anti-SARS-CoV-2 activity of adamantane compounds provides a strong rationale for investigating this specific molecule and its derivatives. nih.govresearchgate.netisofts.kiev.ua

Table 4: In Vitro Antiviral Activity of Adamantane Derivatives

| Compound | Virus | Cell Line | Effect | Reference |

| Amantadine | SARS-CoV-2 | Cultured human epithelial cells | Inhibition of growth | nih.govresearchgate.net |

| Rimantadine | SARS-CoV-2 | Cultured human epithelial cells | Inhibition of growth | nih.govresearchgate.net |

| Tromantadine | SARS-CoV-2 | Cultured human epithelial cells | Inhibition of growth | nih.govresearchgate.net |

| Adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2 | Influenza A/FM/1/47(H1N1) | MDCK cells | Inhibition of reproduction | isofts.kiev.uasemanticscholar.org |

Mechanistic Studies on Viral Protein Inhibition

The mechanism of antiviral action for adamantane derivatives often involves the inhibition of viral proteins crucial for replication. For Influenza A, amantadine is thought to block the M2 protein's ion channel activity, which is essential for viral uncoating. nih.gov

While direct mechanistic studies on this compound are not extensively reported, related research on other heterocyclic compounds provides plausible targets. For instance, molecular docking studies on 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus suggested inhibition of the nsP1 protein, with one compound also potentially targeting the capsid protein. nih.gov The thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a component of nucleic acids, which may contribute to its antiviral activity. nih.gov

Enzyme Inhibition Studies (In Vitro)

The biological activities of adamantyl-thiadiazole compounds can also be attributed to their ability to inhibit specific enzymes. While comprehensive enzyme inhibition data for this compound is not widely available, research on related thiadiazole and triazole derivatives suggests potential targets.

Triazole-derived compounds have been shown to be effective inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, phosphatase, lactamase, alpha-amylase, and alpha-glucosidase. isp.edu.pk Molecular docking studies on imidazo[2,1-b] nih.govmersin.edu.trresearchgate.net-thiadiazole derivatives have explored their binding affinity to enzymes like Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase, which are potential antifungal and anti-TB targets. jpsionline.com Given the structural similarities, it is plausible that adamantyl-thiadiazole derivatives could also exhibit inhibitory activity against a range of enzymes, contributing to their observed antimicrobial and antiviral effects.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

There is no specific information available in the reviewed scientific literature regarding the cholinesterase inhibitory activity of This compound .

However, studies on other isomers, such as 1,3,4-thiadiazole derivatives, have demonstrated significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain series of 1,3,4-thiadiazole analogues have shown inhibitory potencies in the nanomolar range. nih.gov Kinetic studies of some of these derivatives have identified them as non-competitive or mixed-type inhibitors of AChE. nih.gov Furthermore, adamantyl-based esters have been investigated as cholinesterase inhibitors, with some derivatives showing moderate activity against AChE. nih.gov These findings suggest that the adamantyl and thiadiazole scaffolds can contribute to cholinesterase inhibition, but direct evidence for This compound is absent.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

There is no available scientific literature detailing the inhibitory effects of This compound on tyrosyl-DNA phosphodiesterase 1 (TDP1).

TDP1 is a DNA repair enzyme, and its inhibitors are being investigated as potential enhancers for certain anticancer drugs. nih.govrsc.orgsemanticscholar.org The development of TDP1 inhibitors has focused on various chemical scaffolds, but adamantyl-thiadiazole systems have not been reported among them.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Adamantane (B196018) Substitution Position on Activity Profiles

The placement of the adamantane group on the thiadiazole ring is a critical factor influencing the biological activity of the resulting molecule. While the core focus is often on the 1-adamantyl substituent, the exploration of different substitution patterns on the adamantane moiety itself or its position on the heterocycle can significantly alter the pharmacological profile.

Research has shown that the introduction of a second adamantyl group can enhance the biological effects. For instance, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the addition of another adamantyl moiety at the C-5 position of the thiadiazole ring was found to increase the antifungal activity against Candida albicans. nih.gov This suggests that the steric bulk and lipophilicity conferred by multiple adamantane groups can be advantageous for specific therapeutic targets. The adamantane cage's ability to anchor the molecule within a biological target's binding pocket is a key aspect of its function, and duplicating this feature can lead to enhanced affinity and efficacy.

The lipophilicity of the adamantane moiety is another crucial property that influences the molecule's ability to reach its site of action. The addition of an adamantane unit to a pharmacophore can improve its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more effective drug candidate. researchgate.net

Role of the 1,2,3-Thiadiazole (B1210528) Ring Substituents in Modulating Biological Activity

In the context of necroptosis inhibitors, a structure-activity relationship study on a series of nih.govnih.govjohnshopkins.eduthiadiazole benzylamides revealed that small cyclic alkyl groups, such as a cyclopropyl (B3062369) group, at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were optimal for activity. Furthermore, the stereochemistry at the benzylic position was crucial, with the (S)-enantiomer exhibiting all the necroptosis inhibitory activity when a small alkyl group like methyl was present.

For antiviral applications, substitutions on a phenyl ring attached to the thiadiazole core have been shown to be significant. In one study, compounds with a chlorine atom substituent demonstrated good antiviral activity. mdpi.com The position of the substituent on the phenyl ring also affects the inhibitory action, with para-substituted derivatives exhibiting greater cytotoxic potency than their ortho-substituted counterparts. mdpi.com Specifically, a 2,4-dibromo substitution on the phenyl ring significantly enhanced the anti-HIV-1 potential of a 1,2,3-thiadiazole derivative. mdpi.com

In the realm of antimicrobial agents, the nature of the substituent on the thiadiazole ring is a key determinant of activity. For instance, in a series of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, derivatives with a p-chlorophenyl or p-nitrophenyl group at the 5-position displayed the most potent antibacterial activity against Gram-positive bacteria. nih.gov This highlights the importance of electron-withdrawing groups at this position for enhancing antibacterial efficacy. The introduction of a nitro group, particularly on a furan (B31954) ring attached to the thiadiazole, is a known strategy for conferring antibacterial properties. nih.gov

The following table summarizes the influence of various substituents on the biological activity of adamantyl-thiadiazole derivatives:

| Substituent/Position | Biological Activity | Effect |

|---|---|---|

| Second adamantyl group at C-5 | Antifungal | Increased activity against C. albicans nih.gov |

| Cyclopropyl at C-4 and 2,6-dihalobenzylamide at C-5 | Necroptosis inhibition | Optimal for activity |

| Chlorine on attached phenyl ring | Antiviral | Good activity mdpi.com |

| p-substituents on attached phenyl ring | Cytotoxicity | More potent than o-substituents mdpi.com |

| p-chlorophenyl or p-nitrophenyl at C-5 | Antibacterial (Gram-positive) | Best activity nih.gov |

Impact of Linker Structures Between Adamantane and Heterocycle on Biological Efficacy

Studies have shown that even subtle changes in the linker can lead to drastic differences in biological activity. For example, a comparison of sulfonamides incorporating adamantyl moieties revealed that the presence of a benzenesulfonamide (B165840) linker versus a 1,3,4-thiadiazole-2-sulfonamide (B11770387) fragment dramatically affected both the inhibition efficacy and the binding mode within the active site of carbonic anhydrase isoforms.

The design of novel adamantyl-thiadiazole derivatives with specific biological targets often involves the incorporation of carefully chosen linkers. For instance, a series of 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones demonstrated potent antimicrobial activity. nih.gov In these compounds, the imino-thiazolidinone moiety acts as a linker that properly orients the adamantane and arylidene groups for interaction with microbial targets. nih.gov The most effective compound in this series featured a 4-nitrobenzylidene group, underscoring the importance of the substituent on the linker as well. nih.gov

Computational Approaches to SAR Elucidation (e.g., Molecular Docking and Dynamics for Binding Interactions)

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the SAR of adamantyl-thiadiazole derivatives. These techniques provide valuable insights into the binding modes of these molecules within the active sites of their biological targets, helping to rationalize their observed activities and guide the design of new, more potent inhibitors.

Molecular docking studies have been successfully employed to understand the anti-proliferative activity of adamantane-containing 1,3,4-thiadiazole (B1197879) derivatives targeting the epidermal growth factor receptor (EGFR). nih.govjohnshopkins.edu These studies have revealed the key interactions between the adamantyl-thiadiazole scaffold and the amino acid residues in the EGFR active site, with calculated binding energy scores correlating well with the experimentally determined inhibitory activities. nih.govjohnshopkins.edu For instance, a thiazolo-thiadiazole adamantane derivative that exhibited the strongest inhibitory activity against EGFR also showed a favorable binding energy in docking simulations. nih.govjohnshopkins.edu

Similarly, molecular docking has been used to predict the mechanism of antimicrobial action for adamantane-thiadiazole-based thiazolidinones. nih.gov By docking these compounds into the active sites of key bacterial and fungal enzymes such as E. coli MurA and MurB, and C. albicans CYP51 and dihydrofolate reductase, researchers have been able to confirm the experimental findings and propose a molecular basis for their antimicrobial effects. nih.gov

The following table presents a summary of molecular docking data for selected adamantyl-thiadiazole derivatives against EGFR:

| Compound Type | Target | Binding Energy (Kcal/mol) | Reference Compound (Binding Energy) |

|---|---|---|---|

| 5-Adamantyl thiadiazole derivatives | EGFR (1M17) | -19.19 to -22.07 | Erlotinib (B232) (-19.10 Kcal/mol) nih.govjohnshopkins.edu |

Rational Design Principles for Novel Adamantyl-Thiadiazole Derivatives with Targeted Biological Profiles

The insights gained from SAR and computational studies provide a solid foundation for the rational design of new adamantyl-thiadiazole derivatives with specific and enhanced biological activities. The goal of rational drug design is to overcome challenges such as low solubility, non-specific targeting, and limited bioavailability. nih.govresearchgate.net

Key principles for the rational design of these compounds include:

Target-Specific Scaffolding: The 1,2,3-thiadiazole ring can be considered a privileged structure, but its substitution pattern must be tailored to the specific biological target. For example, designing a new antiviral agent might involve incorporating a phenyl ring with a para-chloro or dibromo substitution, while a new antibacterial agent might benefit from a p-nitrophenyl group at the 5-position of the thiadiazole.

Lipophilicity and Bioavailability Modulation: The adamantane moiety is a key contributor to the lipophilicity of the molecule. While this can enhance membrane permeability, it can also lead to poor aqueous solubility. The rational design process must balance these properties, perhaps by incorporating polar functional groups on the adamantane cage or the linker to improve solubility without sacrificing binding affinity.

Linker Optimization: The linker should be carefully chosen to ensure the optimal orientation of the adamantane and thiadiazole moieties within the target's binding site. The length, rigidity, and chemical nature of the linker can be systematically varied and evaluated to maximize biological efficacy.

Computational Guidance: Molecular docking and other computational tools should be used to predict the binding affinity and mode of new designs before they are synthesized. This can help to prioritize the most promising candidates and avoid the synthesis of inactive compounds.

By integrating these principles, it is possible to move beyond trial-and-error approaches and systematically design novel adamantyl-thiadiazole derivatives with improved therapeutic potential for a wide range of diseases.

Conclusions and Future Research Directions

Summary of Key Academic Research Findings on 4-(1-Adamantyl)-1,2,3-thiadiazole

Academic inquiry into this compound reveals its primary role as a versatile synthetic intermediate. The core of its documented chemistry involves its transformation into other heterocyclic systems. A key reaction involves its treatment with potassium tert-butoxide to generate potassium 2-(1-adamantyl)ethynethiolate. researchgate.net This thiolate is a reactive species that can be trapped with various electrophiles. For instance, its reaction with aromatic carboxylic acid chlorides produces unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates, which can be hydrolyzed and subsequently cyclized with ammonium (B1175870) acetate (B1210297) to form 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net This pathway highlights the utility of the 1,2,3-thiadiazole (B1210528) ring as a precursor to the 1,3-thiazole scaffold, leveraging the adamantyl group's unique steric and electronic properties.